molecular formula C16H22ClNO B2950738 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide CAS No. 1397189-41-1

2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide

Cat. No. B2950738
CAS RN: 1397189-41-1
M. Wt: 279.81
InChI Key: PEFMSYAEBXPOTK-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide, also known as CBMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of amides and has a molecular formula of C18H26ClNO. The purpose of

Mechanism Of Action

2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide acts as a CB1 receptor antagonist, which means it binds to the receptor and blocks its activity. This mechanism of action has been studied in various in vitro and in vivo models and has been shown to be effective in blocking the effects of CB1 agonists such as Δ9-tetrahydrocannabinol (THC).
Biochemical and Physiological Effects:
2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, which is consistent with its role as a CB1 antagonist. 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential use as a pain medication.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise targeting of this receptor. However, one limitation of using 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide. One area of interest is the development of more selective CB1 receptor antagonists, which may have fewer off-target effects. Another area of interest is the use of 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide in studies investigating the role of the endocannabinoid system in various physiological processes. Finally, 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide may have potential therapeutic applications in the treatment of obesity and pain, which warrants further investigation.

Synthesis Methods

2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 3-propan-2-ylphenol with cyclobutylmethylamine, followed by the reaction of the resulting intermediate product with chloroacetyl chloride. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been studied for its potential use as a tool compound in scientific research. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in a variety of physiological processes such as pain modulation, appetite regulation, and memory formation. 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been used in studies investigating the role of CB1 in these processes and has also been used to develop new CB1 receptor ligands.

properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-12(2)14-7-4-8-15(9-14)18(16(19)10-17)11-13-5-3-6-13/h4,7-9,12-13H,3,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFMSYAEBXPOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(CC2CCC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91755475

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